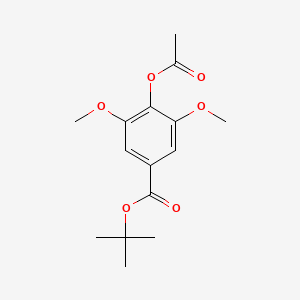
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyloxy group, and two methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification and acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzoate core, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products:
Oxidation: Formation of 4-formyl-3,5-dimethoxybenzoate or 4-carboxy-3,5-dimethoxybenzoate.
Reduction: Formation of 4-(hydroxymethyl)-3,5-dimethoxybenzoate.
Substitution: Formation of 4-(substituted)-3,5-dimethoxybenzoate derivatives.
Scientific Research Applications
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
- tert-Butyl 4-hydroxy-3,5-dimethoxybenzoate
- tert-Butyl 4-(methoxycarbonyl)-3,5-dimethoxybenzoate
- tert-Butyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate
Comparison: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, it offers different functionalization possibilities and may exhibit unique interactions in biological systems .
Biological Activity
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure:
- CAS No.: 866082-46-4
- Molecular Formula: C15H20O6
- Molecular Weight: 296.31 g/mol
- IUPAC Name: tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate
The synthesis of this compound typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butyl alcohol, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction is usually conducted under reflux conditions to ensure complete conversion.
The biological activity of this compound is primarily attributed to its functional groups:
- Acetyloxy Group: This group can hydrolyze to release acetic acid, which may modulate various biological pathways.
- Methoxy Groups: These groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Activity:
- The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
-
Anti-inflammatory Effects:
- Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Enzyme Inhibition:
In Vitro Studies
A study investigated the effects of this compound on MDCK cells. The results indicated that the compound could modulate lysosomal phospholipase activity, suggesting a role in managing cellular lipid metabolism .
Comparative Analysis
When compared to similar compounds such as tert-butyl 4-hydroxy-3,5-dimethoxybenzoate and tert-butyl 4-(methoxycarbonyl)-3,5-dimethoxybenzoate, this compound exhibited unique reactivity due to the acetyloxy group. This distinct feature may enhance its biological interactions and functionalization possibilities in drug development.
Biological Activity Table
Properties
CAS No. |
866082-46-4 |
|---|---|
Molecular Formula |
C15H20O6 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H20O6/c1-9(16)20-13-11(18-5)7-10(8-12(13)19-6)14(17)21-15(2,3)4/h7-8H,1-6H3 |
InChI Key |
VIJPROIYOQMXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















